

# Application Notes and Protocols: Optimal Concentration of 5-FOA for Plasmid Shuffling

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## Compound of Interest

Compound Name: Fluoroorotic acid

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Plasmid shuffling is a powerful genetic technique extensively utilized in the yeast *Saccharomyces cerevisiae* to study the function of essential genes and to analyze the effects of specific mutations.[1][2][3] This method relies on the counter-selection of the URA3 gene product, orotidine-5'-phosphate (OMP) decarboxylase, using 5-fluoroorotic acid (5-FOA).[4][5] Yeast cells containing a functional URA3 gene can synthesize their own uracil and thus grow on media lacking it. However, the URA3 enzyme also converts 5-FOA into the toxic compound 5-fluorouracil (5-FU), leading to cell death.[5][6] This characteristic allows for both positive selection for the URA3 gene (on media lacking uracil) and negative selection against it (on media containing 5-FOA).[2]

The plasmid shuffling procedure involves maintaining cell viability with a "cover" plasmid carrying an essential gene and the URA3 marker. A second plasmid, carrying a mutated version of the essential gene and a different selectable marker, is then introduced.[2][3] Subsequent growth on 5-FOA-containing medium selects for cells that have lost the original URA3-marked "cover" plasmid, thereby leaving the cells dependent on the function of the mutated gene on the second plasmid.[1][2] This allows for the systematic analysis of gene function.

The concentration of 5-FOA is a critical parameter for successful plasmid shuffling. An optimal concentration ensures efficient killing of cells with the URA3 plasmid while allowing for the

healthy growth of cells that have successfully "shuffled" to the new plasmid. While the standard concentration is often cited as 1 g/L, the optimal concentration can vary depending on the yeast strain and specific experimental conditions.[\[7\]](#)[\[8\]](#)

## Data Presentation

The following tables summarize the key quantitative data for media composition and recommended 5-FOA concentrations for plasmid shuffling.

Table 1: Composition of Synthetic Complete (SC) Medium with 5-FOA

Component	Stock Concentration	Final Concentration	Purpose
Yeast Nitrogen Base (w/o amino acids & ammonium sulfate)	-	6.7 g/L	Provides essential vitamins and minerals. <a href="#">[6]</a> <a href="#">[9]</a>
Ammonium Sulfate	-	5 g/L	Nitrogen source. <a href="#">[5]</a>
Dextrose (Glucose)	20% (w/v)	2% (w/v)	Carbon source. <a href="#">[2]</a>
Appropriate Amino Acid Drop-out Mix	-	As required	Provides necessary amino acids, lacking uracil for initial selection. <a href="#">[10]</a>
Uracil	2 g/L (100x)	20-50 mg/L	Essential for the growth of $ura3^{-}$ strains on 5-FOA plates. <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[10]</a>
5-Fluoroorotic Acid (5-FOA)	100 mg/mL in DMSO	1 g/L (0.1% w/v)	The selective agent. <a href="#">[2]</a> <a href="#">[11]</a>
Agar	-	20 g/L	Solidifying agent for plates. <a href="#">[2]</a>

Table 2: Recommended 5-FOA Concentrations for Various Applications

Application	Recommended 5-FOA Concentration	Reference(s)
General Plasmid Shuffling / Curing	1 g/L (0.1% w/v)	<a href="#">[8]</a> <a href="#">[11]</a>
Selection of Deletions/Point Mutations	1.5 g/L (0.15% w/v)	<a href="#">[8]</a>
General Counter-selection of URA3	0.3 to 1.0 g/L	<a href="#">[8]</a>
Lowering Background (with specific vectors)	1 mg/mL	<a href="#">[11]</a>
When using Proline as a nitrogen source	Up to 40-fold less than standard	<a href="#">[10]</a>
Range for optimization	0.05% to 0.2% (w/v)	<a href="#">[7]</a>

## Experimental Protocols

The following protocols provide detailed methodologies for preparing 5-FOA plates and performing a plasmid shuffle.

### Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

- Yeast Nitrogen Base (without amino acids and ammonium sulfate)
- Ammonium Sulfate
- Dextrose (Glucose)
- Appropriate amino acid drop-out mix

- Uracil
- **5-Fluoroorotic Acid** (5-FOA) powder or a 100X stock solution in DMSO (100 mg/mL)[4][12]
- Agar
- Sterile distilled water
- Autoclave
- Sterile petri dishes
- Stir plate and stir bar

Procedure:

- Prepare the Base Medium: In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without amino acids and ammonium sulfate), 5 g of ammonium sulfate, and the appropriate amount of the amino acid drop-out mix in 900 mL of sterile distilled water.[5]
- Add 20 g of agar to the solution.[2]
- Add a magnetic stir bar and autoclave for 20 minutes at 121°C.
- Cool the Medium: After autoclaving, place the flask in a 55-60°C water bath to cool. It is crucial not to add the 5-FOA when the medium is too hot, as it can cause degradation.[4][5]
- Prepare the 5-FOA/Uracil Solution:
  - Using 5-FOA Powder: In a separate sterile container, dissolve 1 g of 5-FOA powder and 50 mg of uracil in 100 mL of sterile water.[10] Gentle heating may be necessary to fully dissolve the 5-FOA.[4][10] Filter-sterilize this solution using a 0.2 µm filter.[10]
  - Using 100X 5-FOA Stock: Aseptically add 10 mL of a 100 mg/mL 5-FOA stock solution in DMSO and a sterile solution of uracil (to a final concentration of 50 mg/L) to the cooled medium.[4]

- Combine and Pour: Aseptically add the sterilized 5-FOA/uracil solution to the cooled agar medium. Mix gently but thoroughly to ensure even distribution.[\[4\]](#)[\[6\]](#)
- Pour approximately 20-25 mL of the medium into sterile petri dishes.[\[6\]](#)
- Solidify and Store: Allow the plates to solidify at room temperature. Store the plates at 4°C, protected from light, as 5-FOA is light-sensitive.[\[2\]](#)[\[5\]](#)

## Protocol 2: Plasmid Shuffling Procedure

This protocol outlines the steps for performing plasmid shuffling in a yeast strain.

### Materials:

- Yeast strain carrying a chromosomal deletion of an essential gene, covered by a URA3-marked plasmid containing the wild-type gene.
- A second plasmid carrying a mutant version of the essential gene and a different selectable marker (e.g., LEU2, TRP1).
- YPD medium (Yeast Extract Peptone Dextrose)
- SC medium lacking the appropriate nutrient for the new plasmid (e.g., SC-Leu)
- 5-FOA selection plates (prepared as in Protocol 1)
- Standard yeast transformation reagents (e.g., Lithium Acetate, PEG)

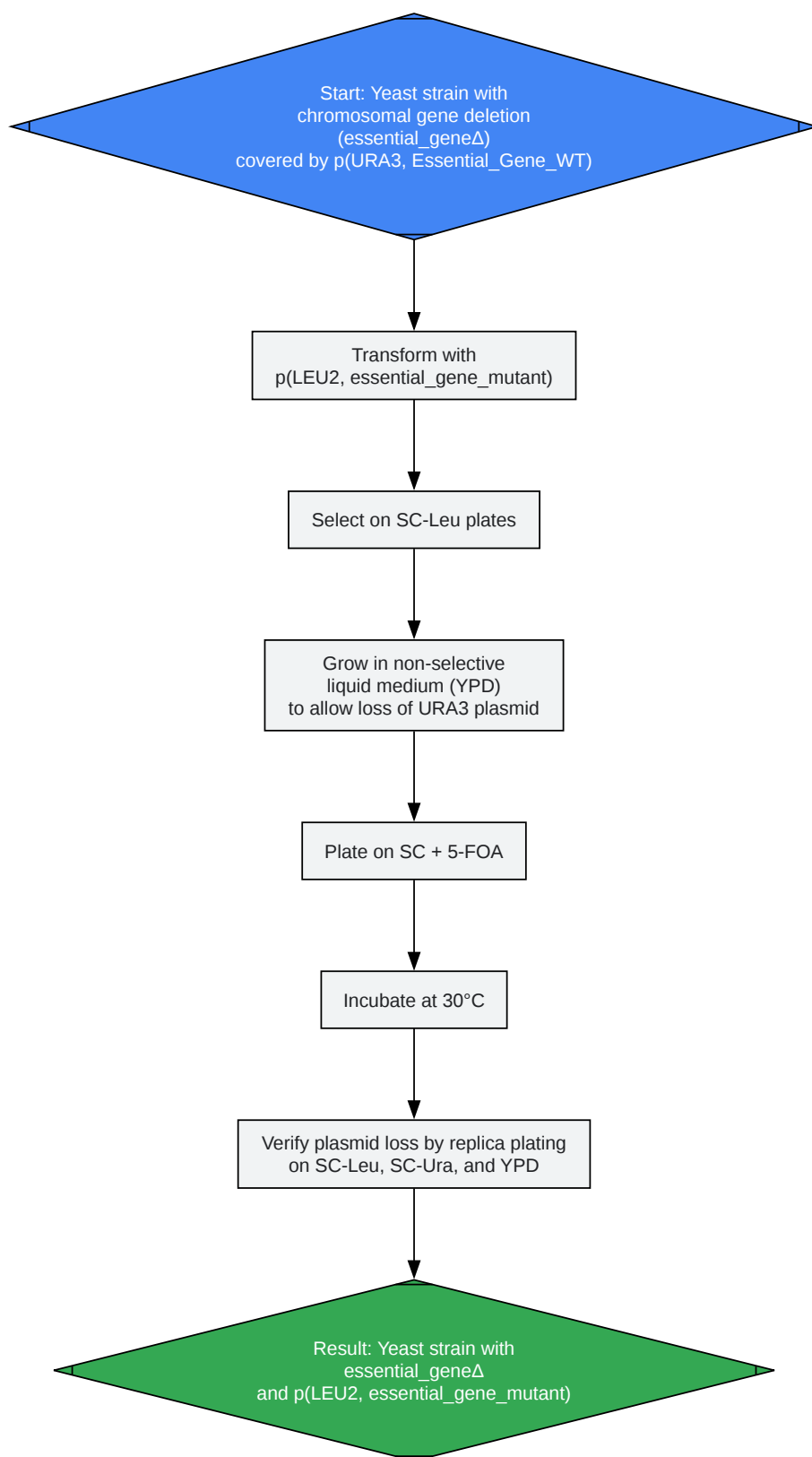
### Procedure:

- Transformation: Transform the yeast strain carrying the URA3-marked "cover" plasmid with the new plasmid carrying a different selectable marker (e.g., LEU2) using a high-efficiency yeast transformation protocol.[\[2\]](#)
- Selection of Transformants: Plate the transformation mixture onto SC medium lacking the appropriate nutrient for the new plasmid (e.g., SC-Leu) to select for cells that have taken up the second plasmid. Incubate at 30°C for 2-3 days until colonies appear.

- Growth in Non-Selective Medium: Inoculate a single colony from the transformation plate into 5 mL of rich, non-selective liquid medium (e.g., YPD).[2][8] Grow overnight at 30°C with shaking. This step allows for the loss of the URA3-marked plasmid.
- 5-FOA Selection:
  - The next day, measure the OD600 of the overnight culture.
  - Prepare several dilutions of the culture (e.g.,  $10^{-3}$ ,  $10^{-4}$ ,  $10^{-5}$ ) in sterile water.[8]
  - Plate 100-200  $\mu$ L of each dilution onto 5-FOA selection plates. Also, plate a dilution onto a rich medium plate (e.g., YPD) to calculate the total number of viable cells.[8]
- Incubation: Incubate the 5-FOA plates at 30°C for 3-5 days, or longer if necessary, until colonies appear.[2]
- Verification of Plasmid Loss:
  - Pick several individual colonies from the 5-FOA plate.
  - Streak each colony onto three different plates:
    - A plate selecting for the new plasmid (e.g., SC-Leu).
    - A plate selecting for the original plasmid (e.g., SC-Ura).
    - A non-selective plate (e.g., YPD).
  - Incubate the plates at 30°C for 1-2 days.[2]
  - Colonies that grow on the plate selecting for the new plasmid and the non-selective plate, but fail to grow on the plate selecting for the original plasmid, have successfully undergone plasmid shuffling.[2][5]

## Visualizations

## Mechanism of 5-FOA Counter-selection



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